molecular formula C26H44N2S4 B142257 Copper(II) ionophore I CAS No. 125769-67-7

Copper(II) ionophore I

Cat. No. B142257
CAS RN: 125769-67-7
M. Wt: 512.9 g/mol
InChI Key: JOEGUDLMKJATMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(II) ionophore I is a neutral ionophore for Cu2±selective polymer membrane electrodes . It is also known by its synonyms o-XBDiBDTC and o-Xylylenebis(N,N-diisobutyldithiocarbamate) . Ionophores are chemical species that reversibly bind ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane .


Synthesis Analysis

Research on ion-selective electrodes sensitive to copper (II) ions has used Schiff bases and their Cu (II) complexes as active components of ion-selective membranes . The Schiff bases differ in the type and amount of substituents in the benzene ring and/or in the aliphatic chain . A two-part strategy is employed for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .


Molecular Structure Analysis

Copper(II) ionophore I contains total 76 bond(s); 32 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 2 (thio-) carbamate(s) (aliphatic) . In the structure of the mononuclear complex (HL 1 Cu), which crystalizes in one molecule of water, the Cu (II) ion coordinates two phenolate oxygen atoms and two imine nitrogen atoms of the doubly deprotonated Schiff base .


Chemical Reactions Analysis

Copper(II) ionophore I has been used in the development of ion-selective electrodes sensitive to copper (II) ions . The ionophoric properties of newly synthesized Schiff base ligands and their complexes with copper (II) have been investigated . The resulting electrodes selectively detect Cu(II) in a complex medium comprising several interfering metals .


Physical And Chemical Properties Analysis

Copper(II) ionophore I has a molecular weight of 512.90 g/mol . It is also known as o-XBDiBDTC and o-Xylylenebis(N,N-diisobutyldithiocarbamate) . The melting point of Copper(II) ionophore I is 91-92 °C .

Scientific Research Applications

Detection in Aqueous Phase

Copper(II) ion chemical sensors based on ionophores like acyl pyridine thiourea derivative have shown potential in detecting Cu2+ ions in aqueous phase. Such ionophores, like the N-pyridyl-N’-(butyryl)thiourea (PT1), exhibit ideal responses towards copper(II) ions over specific concentration ranges and are applicable in reproducibility and regeneration of the ionophore with moderate relative standard deviation (RSD) values (Khairul et al., 2016).

Biomedical Applications

Copper ionophores play a significant role in biomedical applications, particularly in treating copper-related diseases. By altering the concentration, distribution, and reactivity of endogenous copper ions, these ionophores hold potential in regenerating metal homeostasis and treating diseases linked to copper dyshomeostasis (Oliveri, 2020).

Cancer Research

In cancer research, copper ionophores like flavones have been investigated for their potential to disrupt abnormal redox homeostasis in cancer cells. These ionophores can increase copper accumulation in cancer cells, leading to mitochondria-dependent apoptosis. The structural basis and chemical driving forces behind such ionophores' effectiveness are areas of active research (Dai et al., 2017).

Environmental Monitoring

Ionophores like 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione (H(2)L) have been used in developing copper-selective poly(vinyl) chloride (PVC) membrane electrodes for environmental monitoring. These ionophores offer a reliable method for direct determination of copper(II) ions in various samples, including soils and alloys, showing promise in environmental and industrial applications (Kopylovich et al., 2011).

Mechanism of Action

Ionophores function by reversibly binding ions and carrying them through cell membranes . Copper(II) ionophore I, being an ionophore, likely functions in a similar manner. Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 .

Future Directions

Copper ionophores have shown promise in selectively inducing cuproptosis of cancer cells compared to normal cells . This intrinsic selectivity towards cancer cells and the mechanisms responsible for this selectivity are areas of ongoing research . The development of new therapeutic agents should aim to increase selectivity and therefore reduce side effects .

properties

IUPAC Name

[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEGUDLMKJATMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409087
Record name Copper(II) ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper(II) ionophore I

CAS RN

125769-67-7
Record name Copper(II) ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Copper(II) ionophore I
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Copper(II) ionophore I
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Copper(II) ionophore I
Reactant of Route 4
Reactant of Route 4
Copper(II) ionophore I
Reactant of Route 5
Reactant of Route 5
Copper(II) ionophore I
Reactant of Route 6
Reactant of Route 6
Copper(II) ionophore I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.